4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation reaction of 4-benzylidene-2-p-nitrooxazol-5(4H)-one with various substituted benzothiazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines.
Scientific Research Applications
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2-p-nitrooxazol-5(4H)-one: A precursor in the synthesis of the target compound.
Substituted Benzothiazoles: Used in the synthesis of similar heterocyclic compounds.
Uniqueness
4-Benzylidene-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126293-21-8 |
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Molecular Formula |
C23H16N4O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21(15-17-7-3-1-4-8-17)25-22(19-9-5-2-6-10-19)26(23)24-16-18-11-13-20(14-12-18)27(29)30/h1-16H/b21-15-,24-16+ |
InChI Key |
SMUIRBWTUGPOKY-KKLLDSGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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